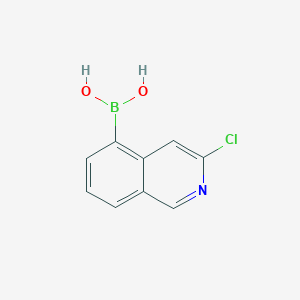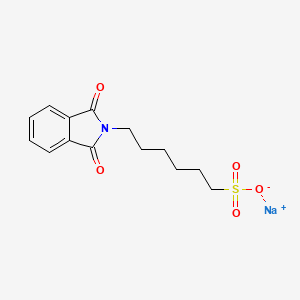![molecular formula C6H14Br2N2 B1473567 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide CAS No. 54581-69-0](/img/structure/B1473567.png)
1,4-Diazabicyclo[2.2.2]octane Dihydrobromide
Overview
Description
1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine or TEDA, is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis
The molecular structure of DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages. Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
DABCO is used as a nucleophile catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis
DABCO is a colorless, solid organic compound with a melting point of 156 to 160 °C, a boiling point of 174 °C, and a flash point of 62 °C. It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Scientific Research Applications
Hydrogen-Bonded Structural Motifs
1,4-Diazabicyclo[2.2.2]octane N,N’-Dioxide Salts with Oxoanions have been used to create diverse hydrogen-bonded structural motifs . These salts have been synthesized and characterized by single-crystal x-ray diffraction (XRD), powder XRD, and infrared spectroscopy .
Synthesis of Piperazine Derivatives
1,4-Diazabicyclo[2.2.2]octane has been used in the synthesis of piperazine derivatives . It serves as a source of N-ethylpiperazine moiety that represents an important pharmacophore .
Catalyst for Organic Transformations
1,4-Diazabicyclo[2.2.2]octane is employed as a catalyst for many organic transformations . It is one of the strongest uncharged nucleophilic reagents due to the lack of lone electron pair inversion at its nitrogen atom .
Preparation of 1,4-Disubstituted Piperazines
1,4-Diazabicyclo[2.2.2]octane is used as a building block for the preparation of 1,4-disubstituted piperazines . These piperazines show significant biological activity .
Use in Dye Lasers
1,4-Diazabicyclo[2.2.2]octane finds use in dye lasers . It is used in mounting samples for fluorescence microscopy and as an anti-fade reagent .
Oxidation and Polymerization Catalyst
1,4-Diazabicyclo[2.2.2]octane is used as an oxidation and polymerization catalyst . It is shown to scavenge free radicals due to flurochrome excitation of fluorochromes .
Selective Separation/Preconcentration of Cr (VI) Ions
1,4-Diazabicyclo[2.2.2]octane functionalized mesoporous SBA-15 (SBA-15@DABCO) was evaluated as a new and efficient adsorbent for the selective separation/preconcentration of Cr (VI) ions in water samples .
Mechanism of Action
Safety and Hazards
Future Directions
DABCO has been used in a variety of processes for the synthesis of organic frameworks . Its use as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity is a promising area of research . The synthesis and acquisition of a structural library of new DABCO-based compounds are of great interest for their possible applications as ligand sources and paraelectric-type materials .
properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2BrH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPELLQBNVCIHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[2.2.2]octane Dihydrobromide | |
CAS RN |
54581-69-0 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,4-Diazabicyclo[2.2.2]octane dihydrobromide so sensitive to humidity?
A1: 1,4-Diazabicyclo[2.2.2]octane dihydrobromide (dabco2HBr) exhibits extreme sensitivity to humidity due to its ability to readily absorb or release water molecules within its crystal structure []. This characteristic leads to the formation of various hydrate forms, including an anhydrate, hemihydrates, and monohydrates.
Q2: How does the water content impact the crystal structure of dabco2HBr?
A2: Changes in the water content of dabco2HBr directly influence its crystal symmetry. While all forms remain polar at ambient pressure, different hydration states lead to distinct polymorphs. For instance, crystallization in dry conditions yields the anhydrate form, while exposure to open air results in polymorphic hemihydrates (dabco2HBr·1/2H2O) and a monohydrate (α-dabco2HBr·H2O) []. Interestingly, additional monohydrate polymorphs (β and γ) have been observed under specific isothermal and isochoric crystallization conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)




![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)
![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)





